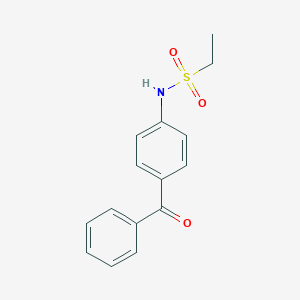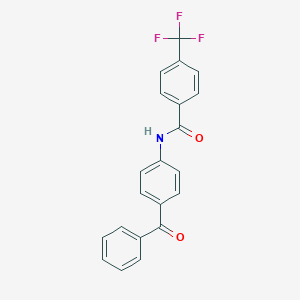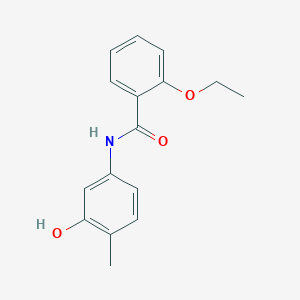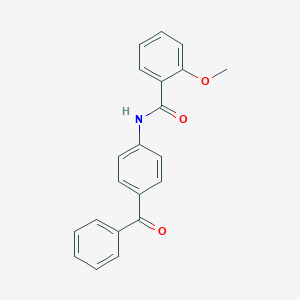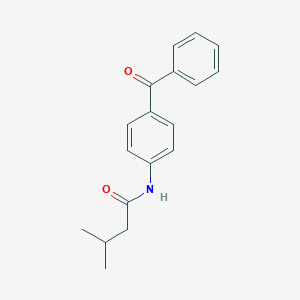![molecular formula C24H24N2O4 B310240 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide, also known as PPAP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PPAP is a member of the phenylpropylamine family, which is a class of compounds that have been shown to exhibit various pharmacological effects.
Mechanism of Action
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide acts as a selective dopamine transporter (DAT) ligand, which means that it binds to the DAT protein and modulates its activity. This leads to an increase in dopamine release and enhanced dopamine receptor activity, which has potential implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release and enhance dopamine receptor activity, which has potential implications for the treatment of various neurological disorders. Additionally, 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide in scientific research is its selectivity for the DAT protein. This makes it a useful tool for studying the dopaminergic system and its potential implications for the treatment of various neurological disorders. However, one of the limitations of using 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide in lab experiments is its relatively low potency compared to other dopaminergic agents.
Future Directions
There are several future directions for the study of 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide. One area of interest is its potential as a treatment for Parkinson's disease. 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been shown to increase dopamine release and enhance dopamine receptor activity, which may have implications for the treatment of Parkinson's disease. Additionally, 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related disorders. Further research is needed to explore these potential applications of 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide.
Synthesis Methods
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the reaction of 2-phenoxypropanoic acid with 4-aminophenylpropanoic acid, followed by the coupling of the resulting intermediate with 2-phenoxypropanoyl chloride. The final product is obtained through purification and isolation steps.
Scientific Research Applications
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its potential as a dopaminergic agent. 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been shown to increase dopamine release and enhance dopamine receptor activity, which has potential implications for the treatment of various neurological disorders.
properties
Product Name |
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide |
|---|---|
Molecular Formula |
C24H24N2O4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C24H24N2O4/c1-17(29-21-9-5-3-6-10-21)23(27)25-19-13-15-20(16-14-19)26-24(28)18(2)30-22-11-7-4-8-12-22/h3-18H,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
BXGLMENVPJYMGU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



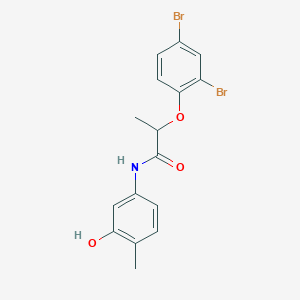
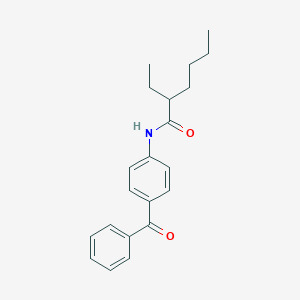
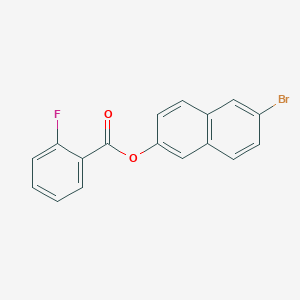
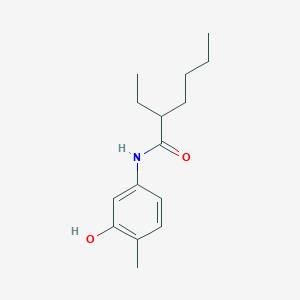
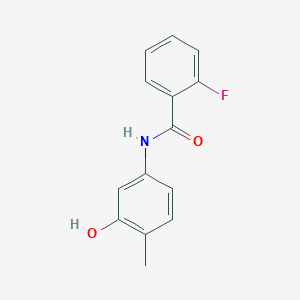
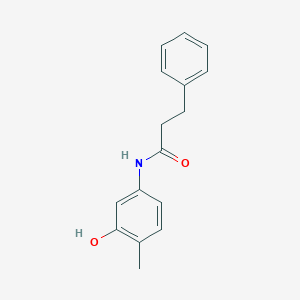
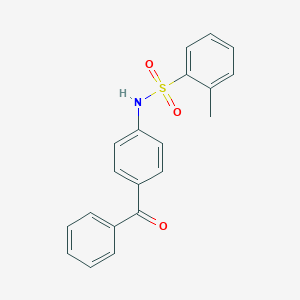
![2-Methyl-5-{[(2-methylphenyl)sulfonyl]amino}phenyl2-methylbenzenesulfonate](/img/structure/B310166.png)
